molecular formula C19H23F2N7O2 B2662894 1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea CAS No. 2034358-20-6

1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea

Cat. No.: B2662894
CAS No.: 2034358-20-6
M. Wt: 419.437
InChI Key: XMKBTSXULXNYOL-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with morpholine and pyrrolidine under controlled conditions.

    Attachment of the Urea Group: The urea moiety is introduced by reacting the triazine intermediate with an appropriate isocyanate or by using a urea derivative.

    Introduction of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the triazine-urea intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the difluorophenyl ring or the triazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often under mild to moderate temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-(4-morpholino-1,3,5-triazin-2-yl)urea
  • 1-(2,6-Difluorophenyl)-3-(4-piperidinyl-1,3,5-triazin-2-yl)urea
  • 1-(2,6-Difluorophenyl)-3-(4-morpholino-6-methyl-1,3,5-triazin-2-yl)urea

Uniqueness

Compared to these similar compounds, 1-(2,6-Difluorophenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea stands out due to the presence of the pyrrolidinyl group, which may confer unique chemical properties and biological activities. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in research and development.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N7O2/c20-13-4-3-5-14(21)16(13)25-19(29)22-12-15-23-17(27-6-1-2-7-27)26-18(24-15)28-8-10-30-11-9-28/h3-5H,1-2,6-12H2,(H2,22,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKBTSXULXNYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)NC3=C(C=CC=C3F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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